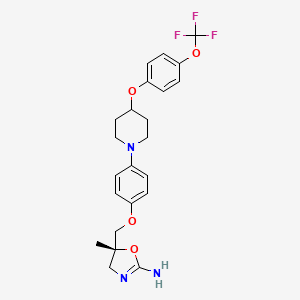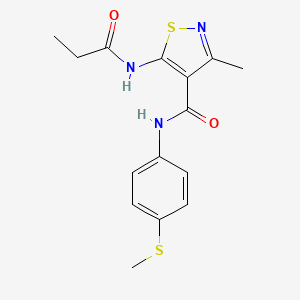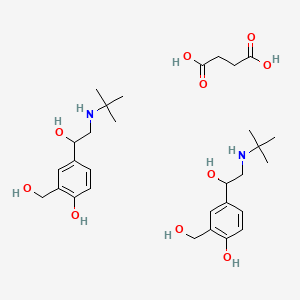
Salgim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salgim is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is recognized for its unique molecular structure and properties, which make it a subject of extensive research and industrial use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Salgim involves several steps, starting from basic organic compounds. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification and isolation of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentrations to maximize yield.
Product Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Salgim undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve solvents like dichloromethane and catalysts like palladium.
Major Products:
Wissenschaftliche Forschungsanwendungen
Salgim has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Salgim involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to cellular growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Salgim is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique functionalization and reactivity profile make it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable subject of ongoing research and development.
Eigenschaften
CAS-Nummer |
331284-85-6 |
|---|---|
Molekularformel |
C30H48N2O10 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
butanedioic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/2C13H21NO3.C4H6O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-3(6)1-2-4(7)8/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XXUMOMICYCJWON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



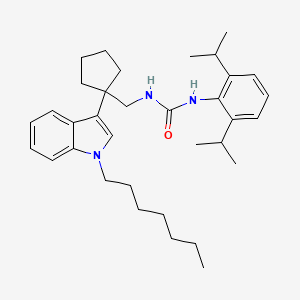

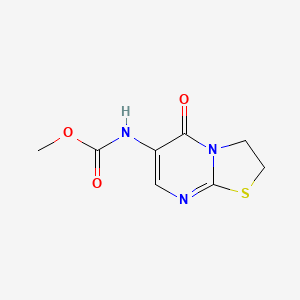
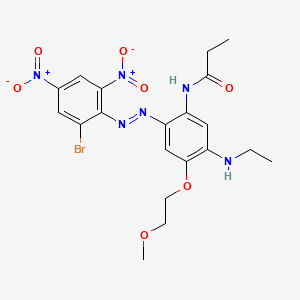
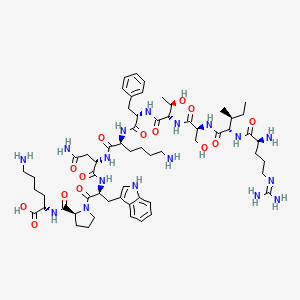
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
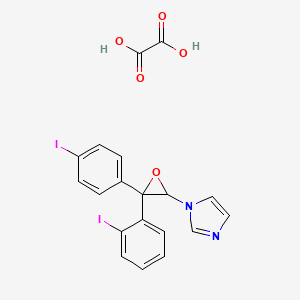
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)

